1-(1H-imidazol-2-yl)propan-2-amine

Histamine Receptor Pharmacology GPCR Ligand Discovery Neuroscience Research

Researchers often face uncertainty when selecting imidazole-amine building blocks, where minor structural changes drastically alter target selectivity. This compound resolves that ambiguity with quantitative binding data. Key differentiation points: • Potent H3R affinity (Kd=1.35 nM) for robust target engagement at low concentrations. • 23-fold selectivity over H4R (Kd=31 nM), enabling clear dissection of H3R-mediated effects. • Fragment-like profile (MW=125.17, logP=-0.60, zero Ro5 violations) ideal for lead optimization.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B12977934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-2-yl)propan-2-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(CC1=NC=CN1)N
InChIInChI=1S/C6H11N3/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4,7H2,1H3,(H,8,9)
InChIKeyTXDNYIHPVKNPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-2-yl)propan-2-amine Chemical and Biological Profile


1-(1H-imidazol-2-yl)propan-2-amine is a small-molecule heterocyclic amine with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol [1]. It features a 1H-imidazole ring substituted at the 2-position with a propan-2-amine chain, a structural motif common to histamine and various pharmacologically active imidazole derivatives [2]. The compound is commercially available with a typical purity specification of ≥95% and is utilized in medicinal chemistry research as a building block or pharmacological tool compound [1].

Histamine H3 receptor ligand as GPCR research tool
Fragment-like imidazole scaffold for medicinal chemistry campaigns
Histamine receptor signaling pathway and selectivity studies

1-(1H-Imidazol-2-yl)propan-2-amine: Analog Non-Interchangeability


In the imidazole-amine chemical space, minor structural modifications—such as the position of the amine substituent on the alkyl chain, the length of the alkyl linker, or N-substitution on the imidazole ring—can profoundly alter a compound's biological target profile, binding affinity, and physicochemical properties [1]. For instance, moving the amine group from the 2-position to the 1-position of the propyl chain, or extending the linker from ethyl to propyl, can shift receptor subtype selectivity, impact ligand binding kinetics, or alter metabolic stability [1]. Therefore, assuming functional equivalence between 1-(1H-imidazol-2-yl)propan-2-amine and its close analogs without direct comparative data introduces significant experimental risk and can lead to misinterpretation of structure-activity relationships (SAR). The following quantitative evidence guide is designed to support informed compound selection by highlighting specific, data-backed differentiation points.

Amine position on propyl chain
Shifting the amine from 2- to 1-position may alter receptor subtype selectivity and SAR interpretation.
Alkyl linker length
Extending the linker from ethyl to propyl can influence binding kinetics and metabolic stability.
Imidazole N-substitution
Modifications on the imidazole ring may shift target engagement and physicochemical properties.

1-(1H-Imidazol-2-yl)propan-2-amine Differentiation Evidence


H3 Receptor Binding Affinity vs. Histamine

1-(1H-Imidazol-2-yl)propan-2-amine exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, as measured in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. This represents a substantially higher affinity than the endogenous agonist histamine, which has a reported Kd in the micromolar range for H3R [2]. Among imidazole-containing H3R ligands, chain length and amine position are critical determinants of affinity [3].

H3R affinity vs. histamine
Class-level
Kd 1.35 nM vs. ~µM (endogenous agonist)
Supports H3R binding assay context; may enable low-concentration target engagement
Data from recombinant H3R BRET assay; verify in native systems
Histamine Receptor Pharmacology GPCR Ligand Discovery Neuroscience Research

Physicochemical & ADME Profile vs. Imidazole Class

Computational predictions indicate that 1-(1H-imidazol-2-yl)propan-2-amine possesses physicochemical properties aligned with drug-likeness criteria. Its predicted logP (ACD/LogP) is -0.60 [1], which is more hydrophilic than the class average for CNS-penetrant imidazole derivatives (typical logP ~1.5–3.5) [2]. The compound has 3 hydrogen bond donors, 3 hydrogen bond acceptors, a topological polar surface area (TPSA) of 55 Ų, and zero violations of Lipinski's Rule of Five [1].

Physicochemical profile vs. class
Class-level
logP −0.60, TPSA 55 Ų, 0 Ro5 violations
Reported lower lipophilicity vs. CNS imidazoles; may support reduced nonspecific binding in vitro
Predicted values; experimental solubility assessment recommended
Medicinal Chemistry ADME Prediction Drug Discovery

H4 Receptor Affinity and Selectivity Profile

1-(1H-imidazol-2-yl)propan-2-amine demonstrates measurable but lower affinity for the mouse histamine H4 receptor (H4R) with a Kd of approximately 31 nM, compared to its 1.35 nM affinity for human H3R [1]. This ~23-fold selectivity window (H3R vs. H4R) suggests that the compound preferentially engages H3R over H4R, a feature that may be exploited in studies aimed at dissecting H3R-specific signaling pathways.

H4R selectivity profile
Head-to-head
H4R Kd 31 nM vs. H3R 1.35 nM (~23×)
Selectivity window supports H3R-specific pathway studies; may differentiate from non-selective ligands
Mouse H4R; confirm in human H4R
Histamine H4 Receptor Immunopharmacology Receptor Selectivity

Rule-of-Five Compliance Profile

1-(1H-imidazol-2-yl)propan-2-amine exhibits zero violations of Lipinski's Rule of Five, with a molecular weight of 125.17 g/mol, calculated logP of -0.60, 3 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. This profile compares favorably to many imidazole-based drug candidates that often violate one or more rules due to higher molecular weight or excessive lipophilicity [2].

Rule-of-Five compliance
Class-level
0 violations (MW 125.17, logP −0.60, HBD 3, HBA 3)
Fragment-like drug property profile; may support lead optimization for oral bioavailability
In silico prediction; experimental PK studies needed
Drug Design Lead Optimization Oral Bioavailability

1-(1H-Imidazol-2-yl)propan-2-amine Research Applications


H3 Receptor Research Tool

1-(1H-imidazol-2-yl)propan-2-amine is suitable for use as a high-affinity H3R ligand in in vitro binding and functional assays, given its Kd of 1.35 nM for the human H3R [1]. This potency enables robust receptor engagement at low concentrations, minimizing off-target effects. The compound can be employed to investigate H3R-mediated signaling pathways, screen for allosteric modulators, or validate H3R target engagement in cellular models.

Lead Optimization and Fragment-Based Drug Discovery

With zero Rule-of-Five violations and a favorable physicochemical profile (MW=125.17, logP=-0.60, TPSA=55 Ų) [1], this compound serves as an excellent fragment-like starting point for medicinal chemistry campaigns. Its low molecular weight and high ligand efficiency provide ample room for structural elaboration to improve potency, selectivity, or pharmacokinetic properties while maintaining drug-likeness.

Histamine Receptor Selectivity Profiling

The ~23-fold selectivity of 1-(1H-imidazol-2-yl)propan-2-amine for H3R (Kd=1.35 nM) over H4R (Kd=31 nM) [1] makes it a useful tool for distinguishing H3R-mediated effects from those mediated by H4R. Researchers studying the differential roles of histamine receptor subtypes in immune function, inflammation, or CNS disorders can leverage this compound to dissect H3R-specific contributions.

Imidazole Ligand SAR Probe

As a minimally substituted imidazole-amine scaffold, 1-(1H-imidazol-2-yl)propan-2-amine is valuable for structure-activity relationship (SAR) studies aimed at understanding how alkyl chain length, amine position, and imidazole substitution influence target binding. The compound's well-defined binding data for H3R and H4R [1] provide a quantitative baseline for evaluating the effects of chemical modifications.

Application
Selection Property
Validation Focus
H3 receptor binding assays
Reported H3R affinity context
Binding endpoint evaluation
Fragment-based lead optimization
Drug-like fragment property profile
Oral bioavailability and lipophilicity assessment
Histamine receptor selectivity profiling
H3R/H4R selectivity context
Subtype-specific pathway dissection
Imidazole SAR probe
Structural baseline for SAR
Binding affinity changes upon modification

Technical Documentation Hub

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17 linked technical documents
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